molecular formula C21H19N3O3 B14235656 Benzamide, N-(2-aminophenyl)-4-[(1,3-benzodioxol-5-ylamino)methyl]- CAS No. 503043-67-2

Benzamide, N-(2-aminophenyl)-4-[(1,3-benzodioxol-5-ylamino)methyl]-

Katalognummer: B14235656
CAS-Nummer: 503043-67-2
Molekulargewicht: 361.4 g/mol
InChI-Schlüssel: XXNKXNMALFWDTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, N-(2-aminophenyl)-4-[(1,3-benzodioxol-5-ylamino)methyl]- is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a benzamide core, an aminophenyl group, and a benzodioxolylamino moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(2-aminophenyl)-4-[(1,3-benzodioxol-5-ylamino)methyl]- typically involves a multi-step process. One efficient method includes the use of N-(2-aminophenyl)benzamide and phenyl isocyanate. The reaction proceeds through a sequential nucleophilic/intramolecular addition process followed by transamidation . This method is noted for its atom-economy, practicality, and the ability to easily prepare substrates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of reagents and solvents are crucial for cost-effectiveness and environmental sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, N-(2-aminophenyl)-4-[(1,3-benzodioxol-5-ylamino)methyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

Benzamide, N-(2-aminophenyl)-4-[(1,3-benzodioxol-5-ylamino)methyl]- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Benzamide, N-(2-aminophenyl)-4-[(1,3-benzodioxol-5-ylamino)methyl]- involves its interaction with specific molecular targets. For instance, it can inhibit histone deacetylases (HDACs) and kinases like Bcr-Abl . These interactions disrupt cellular processes, leading to antiproliferative effects in cancer cells. The compound’s structure allows it to bind effectively to these targets, blocking their activity and inducing cell death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2-aminophenyl)benzamide: Shares the aminophenyl and benzamide groups but lacks the benzodioxolylamino moiety.

    2-amino-N-(2-aminophenyl)thiazole-5-carboxamide: Contains a thiazole ring instead of the benzodioxolyl group.

Uniqueness

Benzamide, N-(2-aminophenyl)-4-[(1,3-benzodioxol-5-ylamino)methyl]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit both HDACs and kinases makes it a promising candidate for dual-targeted cancer therapies .

Eigenschaften

CAS-Nummer

503043-67-2

Molekularformel

C21H19N3O3

Molekulargewicht

361.4 g/mol

IUPAC-Name

N-(2-aminophenyl)-4-[(1,3-benzodioxol-5-ylamino)methyl]benzamide

InChI

InChI=1S/C21H19N3O3/c22-17-3-1-2-4-18(17)24-21(25)15-7-5-14(6-8-15)12-23-16-9-10-19-20(11-16)27-13-26-19/h1-11,23H,12-13,22H2,(H,24,25)

InChI-Schlüssel

XXNKXNMALFWDTB-UHFFFAOYSA-N

Kanonische SMILES

C1OC2=C(O1)C=C(C=C2)NCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.